molecular formula C13H10FNOS B2845576 (E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide CAS No. 549489-72-7

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide

Cat. No. B2845576
CAS RN: 549489-72-7
M. Wt: 247.29
InChI Key: OOOWEEGZOQVDQB-VOTSOKGWSA-N
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Description

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide, also known as compound 1, is a small molecule inhibitor that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. Compound 1 has been found to exhibit promising activity against various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

Thioamide derivatives, including compounds structurally related to "(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide," have been explored for their potential in drug discovery and development. For instance, the design and synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues, which possess anti-inflammatory and analgesic activity, highlight the role of such compounds in medicinal chemistry. Compound 17, a result of this research, has advanced to phase I clinical trials due to its promising therapeutic effects (Musso et al., 2003).

Fluorescent Sensing and Biochemical Applications

Fluorescent chemosensors incorporating thioamide functionalities have been studied for their ability to detect specific chemical species in biological systems. A notable example is the detailed investigation of the sensing mechanism of an aqueous fluoride chemosensor, BTTPB, using DFT/TDDFT methods. This research demonstrates the potential of thioamide-based compounds in developing fluorescent sensors for biochemical applications (Chen et al., 2014).

Protein Conformation Monitoring

Thioamides have been utilized as minimalist chromophores to monitor protein conformation changes. These compounds can quench the fluorescence of natural amino acids, such as tryptophan and tyrosine, thereby serving as probes to study structural dynamics in proteins. This application is crucial for understanding protein function in biological processes, including cell signaling and the development of amyloid diseases (Petersson, 2013).

Investigation of Anti-inflammatory Potential

Research into N-arylcinnamamide derivatives has revealed their significant anti-inflammatory properties. Several compounds within this group have shown to inhibit NF-κB activation, a key factor in inflammatory processes, indicating the therapeutic potential of thioamide derivatives in treating inflammatory conditions (Hošek et al., 2019).

Synthesis and Application in Organic Chemistry

The synthesis of novel fluorophores and chromophores using thioamide derivatives as building blocks demonstrates their versatility in organic chemistry. These compounds have been used to create a range of fluorescent dyes with applications in materials science and molecular imaging. The unique properties of thioamide-based fluorophores, such as dual fluorescence and high emission efficiency, open up new possibilities for the development of advanced materials and sensors (Witalewska et al., 2019).

properties

IUPAC Name

(E)-N-(3-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOWEEGZOQVDQB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide

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